REACTION_SMILES
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[Br:8][c:9]1[cH:10][cH:11][c:12]([CH:14]=[O:15])[o:13]1.[C:16]([O:17][BH-:18]([O:19][C:20](=[O:21])[CH3:22])[O:23][C:24](=[O:25])[CH3:26])(=[O:27])[CH3:28].[C:30](=[O:31])([O-:32])[O-:33].[CH3:1][N:2]1[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1.[Cl:36][CH2:37][Cl:38].[Na+:29].[Na+:34].[Na+:35]>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:14][c:12]2[cH:11][cH:10][c:9]([Br:8])[o:13]2)[CH2:6][CH2:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Br)o1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CN1CCNCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
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Smiles
|
CN1CCN(Cc2ccc(Br)o2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |